

Spectroscopic Data for 3,4-Dichlorophenylglyoxal Hydrate: A Technical Overview

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Compound of Interest

Compound Name: *3,4-Dichlorophenylglyoxal hydrate*

Cat. No.: *B1321910*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound **3,4-Dichlorophenylglyoxal hydrate**. Following a comprehensive search of publicly available scientific databases and literature, it has been determined that experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are not readily accessible.

While predicted mass spectrometry data is available, the lack of published experimental spectra prevents the compilation of a detailed technical guide as requested. This document will instead outline the expected spectroscopic characteristics based on the chemical structure of **3,4-Dichlorophenylglyoxal hydrate** and provide general experimental protocols that would be suitable for its analysis.

Predicted Mass Spectrometry Data

Computational predictions suggest the following mass-to-charge ratios (m/z) for various adducts of **3,4-Dichlorophenylglyoxal hydrate** in mass spectrometry analysis.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	202.96611
[M+Na] ⁺	224.94805
[M-H] ⁻	200.95155
[M+NH ₄] ⁺	219.99265
[M+K] ⁺	240.92199
[M+H-H ₂ O] ⁺	184.95609
[M+HCOO] ⁻	246.95703
[M] ⁺	201.95828
[M] ⁻	201.95938

General Experimental Protocols

The following are generalized experimental protocols that would be appropriate for acquiring the spectroscopic data for **3,4-Dichlorophenylglyoxal hydrate**, should a sample become available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of **3,4-Dichlorophenylglyoxal hydrate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the presence of exchangeable protons (such as those in the hydrate).
 - Instrument: A standard NMR spectrometer with a frequency of 300 MHz or higher.
 - Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- Analysis: The resulting spectrum would be expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring and the proton of the glyoxal hydrate moiety. The chemical shifts, integration, and coupling patterns would be analyzed to confirm the structure.
- ^{13}C NMR Spectroscopy:
 - Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.
 - Instrument: An NMR spectrometer equipped for carbon detection.
 - Parameters: A standard proton-decoupled ^{13}C NMR spectrum would be acquired. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ^{13}C and longer relaxation times.
 - Analysis: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy

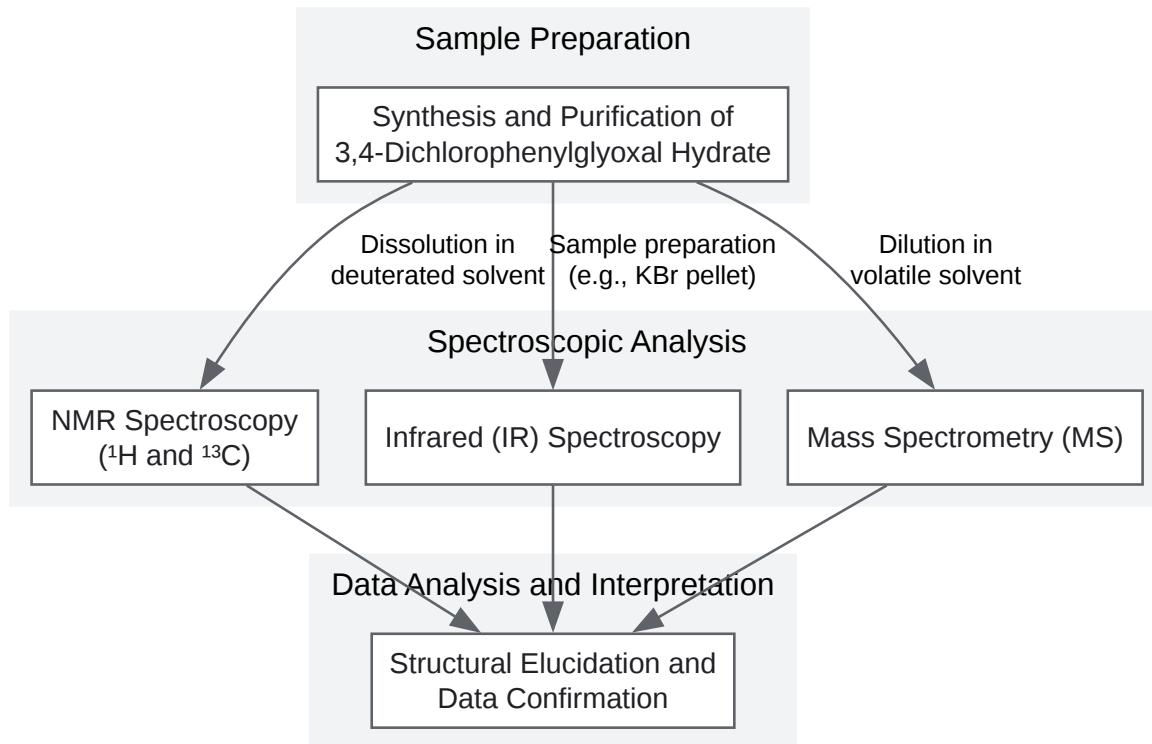
- Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, if the compound is soluble in a suitable solvent (e.g., chloroform, acetonitrile), a solution-state spectrum can be obtained. For neat samples, Attenuated Total Reflectance (ATR) is a common technique.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters: The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Analysis: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydrate, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring, and C-Cl stretches.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Parameters: The sample is introduced into the ion source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$, respectively, as well as other potential adducts.
- Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the parent ion and any fragment ions, which can be used to confirm the molecular weight and aspects of the compound's structure.

Experimental Workflow

The logical flow for the spectroscopic analysis of **3,4-Dichlorophenylglyoxal hydrate** is outlined in the diagram below.



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Caption: Workflow for Spectroscopic Analysis.

In conclusion, while a comprehensive guide with experimental data for **3,4-Dichlorophenylglyoxal hydrate** cannot be provided at this time due to a lack of published information, this document offers a framework for the expected spectroscopic properties and the methodologies for their acquisition. Researchers in possession of this compound are encouraged to perform these analyses to contribute to the public body of scientific knowledge.

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References

- 1. PubChemLite - 3,4-dichlorophenylglyoxal hydrate (C8H4Cl2O2) [pubchemlite.lcsb.uni.lu]
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